An In-depth Technical Guide to 5-Chloro-2-methylphenyl isocyanate
An In-depth Technical Guide to 5-Chloro-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylphenyl isocyanate is an aromatic isocyanate compound of significant interest in organic synthesis and materials science. Its chemical structure, featuring a reactive isocyanate group (-NCO) along with a chlorinated and methylated phenyl ring, makes it a versatile building block for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, key applications, and detailed experimental methodologies.
Chemical and Physical Properties
The fundamental properties of 5-Chloro-2-methylphenyl isocyanate are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| CAS Number | 40411-27-6 |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 115 °C at 5 mmHg |
| Density | 1.226 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.556 |
| Storage Temperature | 2-8°C |
| Solubility | Reacts with water and alcohol; soluble in many organic solvents. |
Safety and Hazard Information
5-Chloro-2-methylphenyl isocyanate is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. The table below outlines its key hazard classifications.
| Hazard Information | Classification and Precautionary Statements |
| Signal Word | Danger |
| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352+P312, P305+P351+P338 |
| Personal Protective Equipment (PPE) | Eyeshields, faceshield, gloves, N95 dust mask, and appropriate respiratory protection are recommended. |
| Target Organs | Respiratory system |
Key Applications
The high reactivity of the isocyanate group makes 5-Chloro-2-methylphenyl isocyanate a valuable intermediate in the synthesis of a range of chemical structures.
Synthesis of Urea and Thiourea Derivatives
A primary application of this compound is in the synthesis of substituted ureas and thioureas through reaction with primary or secondary amines. These derivatives are of interest in medicinal chemistry and materials science. For instance, it is used in the synthesis of N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-urea and N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-thiourea.
Preparation of Chiral Stationary Phases
5-Chloro-2-methylphenyl isocyanate is utilized in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). Specifically, it can be reacted with cyclodextrins to create 5-chloro-2-methylphenylcarbamoylated cyclodextrin-based CSPs, which are effective for the enantioseparation of various chiral compounds.
Experimental Protocols
Detailed methodologies for the synthesis of 5-Chloro-2-methylphenyl isocyanate and its derivatives are provided below. These protocols are based on established chemical transformations.
Synthesis of the Precursor: 5-Chloro-2-methylaniline
The precursor amine can be synthesized via the reduction of 4-chloro-2-nitrotoluene. A common method involves reaction with a polysulfide in the presence of an ammonium salt.[1]
Materials:
-
4-chloro-2-nitrotoluene
-
Sodium polysulfide (or another polysulfide)
-
Ammonium chloride (or another ammonium salt)
-
Water
-
Organic solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, dissolve the polysulfide in water with stirring.
-
Add the ammonium salt to the solution.
-
Heat the mixture to a temperature between 30-105 °C.
-
Slowly add 4-chloro-2-nitrotoluene dropwise to the heated mixture.
-
Allow the reaction to proceed until completion (monitoring by TLC or GC is recommended).
-
After the reaction is complete, cool the mixture and separate the organic phase.
-
Wash the organic phase with water until it is neutral.
-
Distill the organic phase under reduced pressure to isolate 5-chloro-2-methylaniline.
Synthesis of 5-Chloro-2-methylphenyl isocyanate
The synthesis of the title compound is typically achieved through the phosgenation of 5-chloro-2-methylaniline. Triphosgene is a safer alternative to phosgene gas.
Materials:
-
5-chloro-2-methylaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous inert solvent (e.g., toluene, dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-methylaniline in the anhydrous solvent.
-
In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.
-
Cool the aniline solution in an ice bath.
-
Slowly add the triphosgene solution dropwise to the stirred aniline solution.
-
After the addition is complete, slowly add the non-nucleophilic base to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or IR spectroscopy (disappearance of the amine peak and appearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 5-Chloro-2-methylphenyl isocyanate.
Synthesis of N-(5-chloro-2-methylphenyl)-N′-(isopropyl)urea
This protocol describes the reaction of 5-Chloro-2-methylphenyl isocyanate with isopropylamine.
Materials:
-
5-Chloro-2-methylphenyl isocyanate
-
Isopropylamine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (optional, as a non-nucleophilic base)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve 5-Chloro-2-methylphenyl isocyanate in anhydrous DCM.
-
In a separate dropping funnel, prepare a solution of isopropylamine in anhydrous DCM.
-
Add the isopropylamine solution dropwise to the stirred isocyanate solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-(5-chloro-2-methylphenyl)-N′-(isopropyl)urea.[2]
General Procedure for the Preparation of 5-chloro-2-methylphenylcarbamoylated β-cyclodextrin
This outlines a general method for the surface modification of β-cyclodextrin.
Materials:
-
β-cyclodextrin
-
5-Chloro-2-methylphenyl isocyanate
-
Anhydrous pyridine or another suitable solvent like DMF
-
Anhydrous conditions
Procedure:
-
Dry the β-cyclodextrin under vacuum at an elevated temperature to remove any residual water.
-
In a dry reaction flask under an inert atmosphere, dissolve the dried β-cyclodextrin in anhydrous pyridine.
-
Add 5-Chloro-2-methylphenyl isocyanate to the solution. The molar ratio of isocyanate to cyclodextrin can be varied to control the degree of substitution.
-
Heat the reaction mixture at a suitable temperature (e.g., 80 °C) and stir for an extended period (e.g., 24 hours).
-
After cooling to room temperature, precipitate the product by pouring the reaction mixture into a non-solvent like acetone or water.
-
Collect the solid product by filtration and wash it thoroughly with the non-solvent to remove unreacted starting materials and pyridine.
-
Dry the product under vacuum to obtain the 5-chloro-2-methylphenylcarbamoylated β-cyclodextrin.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and logical relationships described in this guide.
Caption: Synthesis pathway of 5-Chloro-2-methylphenyl isocyanate.
Caption: Applications in the synthesis of derivatives.
